molecular formula C12H8N2O3S B1532278 methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate CAS No. 1086386-53-9

methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Cat. No. B1532278
M. Wt: 260.27 g/mol
InChI Key: LQLPOPKOTYTEJT-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate” is a chemical compound with the molecular formula C12H8N2O3S . It has an average mass of 260.268 Da and a monoisotopic mass of 260.025574 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a methyl ester group attached . The SMILES representation of the molecule is COC(=O)c1cc2c(s1)nc3ccccc3c2=O .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³, a boiling point of 482.7±55.0 °C at 760 mmHg, and a flash point of 245.8±31.5 °C . It has 5 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 0.67 .

Scientific Research Applications

Synthesis and Chemical Structures

  • The compound and its related derivatives have been the focus of synthetic chemistry efforts aimed at creating novel chemical structures with potential biological activities. For example, research has been conducted on the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, showcasing methods to create complex structures from simpler precursors (Ahmed, 2003). Additionally, a study outlined the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related pyrrolo[1″,2″:1″,6″]pyrazino[2″,3″:4,5]thieno[2,3-d]pyrimidines, contributing to the diverse chemical repertoire of thieno[2,3-d]pyrimidine derivatives (Bakhite et al., 2002).

Biological and Pharmacological Applications

  • Thieno[2,3-d]pyrimidine derivatives, including methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate, have been explored for their biological activities. For instance, a study detailed the synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines, identifying several compounds with potent oral activity superior to established antiallergy drugs (Tinney et al., 1981). Another area of interest has been the development of antimicrobial and anti-inflammatory agents from thieno[2,3-d]pyrimidine derivatives, highlighting their potential in treating infectious and inflammatory conditions (Tolba et al., 2018).

Selectivity and Mechanism of Action Studies

  • Research has also focused on understanding the selectivity and mechanism of action of thieno[2,3-d]pyrimidine derivatives. A study on 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis found these compounds to be selective for high-affinity folate receptors over other transport mechanisms, suggesting a unique pathway for their antitumor activity (Deng et al., 2009).

properties

IUPAC Name

methyl 2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S/c1-17-12(16)8-6-7-10(18-8)13-9-4-2-3-5-14(9)11(7)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLPOPKOTYTEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)N=C3C=CC=CN3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
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methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
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methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
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methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 6
methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

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